molecular formula C11H8O3 B8689864 5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole CAS No. 94670-77-6

5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole

Cat. No.: B8689864
CAS No.: 94670-77-6
M. Wt: 188.18 g/mol
InChI Key: OYZMJSFDBLSFPA-UHFFFAOYSA-N
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Description

5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

94670-77-6

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5,7,14-trioxatetracyclo[9.2.1.02,10.04,8]tetradeca-2,4(8),9,12-tetraene

InChI

InChI=1S/C11H8O3/c1-2-9-7-4-11-10(12-5-13-11)3-6(7)8(1)14-9/h1-4,8-9H,5H2

InChI Key

OYZMJSFDBLSFPA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C4C=CC(C3=C2)O4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,4-dibromobenzo-1,3-dioxolane (1.54 g, 5.50 mmol) and furan (4 g, 58.8 mmol) in PhMe (55 mL) at −78° C. was added BuLi (2.2 mL, 2.5M in hexanes, 5.5 mmol) dropwise. The reaction was stirred for two hours at −78° C. and the allowed to warm to rt. After 3 hours, MeOH (2 mL) was added and the reaction mixture was poured into water. The organic layer was separated and the aqueous layer was extracted three times with Et2O. The combined organic layers were washed with brine, dried over MgSO4, and concentrated. Recrystallization from hexanes gave 25 (560 mg, 54%) as white crystals). Rf=0.47 on silica gel (30% ethyl acetate:hexanes); mp 111-112° C. (Et2O); IR (KBr, cm−1) 2895, 1455, 1292, 1138, 1038, 1014, 848; 1H NMR (400 MHz, CDCl3) δ 7.02 (2H, dd, J=0.9, 0.9 Hz), 6.82 (2H, s), 5.92 (1H, d, J=1.5 Hz), 5.87 (1H, d, J=1.5 Hz), 5.62 (2H, s); 13C NMR (400 MHz, CDCl3) δ 144.3, 143.3, 103.9, 101.1, 82.4. HRMS calcd for C11H02 (M+): 188.0473. Found: 188.0463.
[Compound]
Name
3,4-dibromobenzo-1,3-dioxolane
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
54%

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